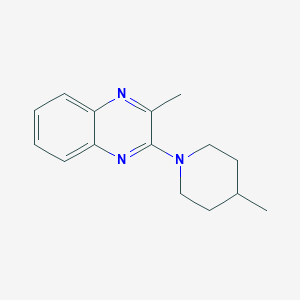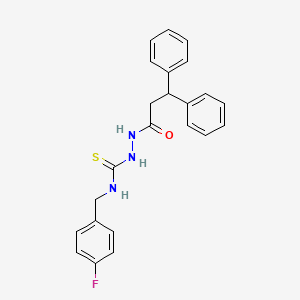
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DPH-NFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. One of the main areas of focus is the development of new formulations and delivery systems to enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide involves the reaction of 3,3-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate and 4-fluorobenzyl chloride to yield 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is a multi-step process that requires careful monitoring and optimization to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has shown potential as a therapeutic agent in various preclinical studies. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c24-20-13-11-17(12-14-20)16-25-23(29)27-26-22(28)15-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQDEOURKYTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NNC(=S)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

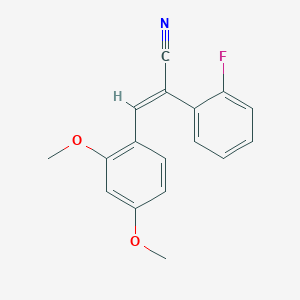
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
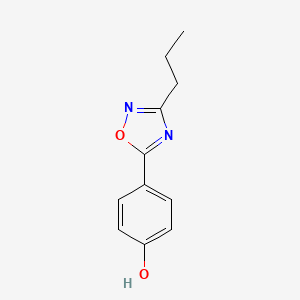
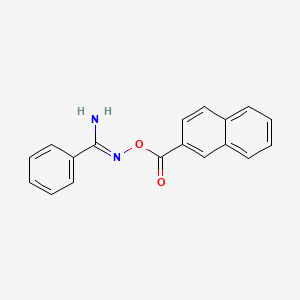
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
